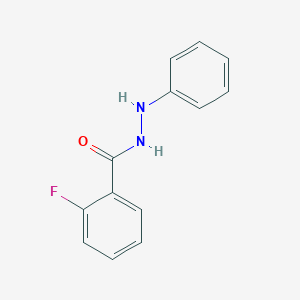

2-fluoro-N'-phenylbenzohydrazide

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Photophysical Investigation

2-fluoro-N’-phenylbenzohydrazide: has been studied for its photophysical properties through solvatochromism approaches and computational studies. The compound’s dipole moments in different electronic states have been determined using various solvatochromic methods, contributing to our understanding of solute-solvent interactions and the design of materials with specific photonic properties .

Fluorescent Probe Development

This compound is instrumental in the design and synthesis of fluorescent probes. Due to its unique structure, it can be used to detect biomolecules or molecular activities within cells through fluorescence signals. The development of such probes is crucial for advancements in biomedical research, environmental monitoring, and food safety .

Non-Linear Optical Materials

The Schiff base derivatives of 2-fluoro-N’-phenylbenzohydrazide are potential candidates for second-order non-linear optical (NLO) materials. These materials are essential for applications in photonics and telecommunications, where they can be used to manipulate light in various ways .

Cytotoxicity Studies

Certain fluoro-based Schiff bases, which include derivatives of 2-fluoro-N’-phenylbenzohydrazide , have shown cytotoxic properties against human embryonic cell lines. This makes them valuable for cancer research, where they could be used to develop treatments that target tumor cells while minimizing collateral damage .

Chemical Stability Analysis

The chemical stability of 2-fluoro-N’-phenylbenzohydrazide derivatives can be determined using computational methods and cyclic voltammetry. This analysis is crucial for the development of stable compounds for various industrial and research applications .

Photovoltaic Property Assessment

The light-harvesting efficiency of 2-fluoro-N’-phenylbenzohydrazide derivatives can be evaluated to understand their potential as photovoltaic materials. This is particularly relevant for the development of new solar energy technologies .

Safety and Hazards

Mecanismo De Acción

Target of Action

Fluorinated compounds like this are often used in the development of radioligands for positron emission tomography (pet) imaging . The compound may interact with various biological targets, depending on its specific structure and properties.

Mode of Action

For instance, the fluorine atom’s high electronegativity and small atomic size can enhance the potency, selectivity, metabolic stability, and pharmacokinetics of drugs .

Biochemical Pathways

For example, 2-fluoro-cis,cis-muconate, a fluorinated compound, has been used as a precursor for complex organic structures, providing access to novel fluorinated polymers and bioactives for medicine and agriculture .

Pharmacokinetics

Fluorinated compounds are known to exhibit enhanced metabolic stability and membrane permeability, which can impact their bioavailability .

Propiedades

IUPAC Name |

2-fluoro-N'-phenylbenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O/c14-12-9-5-4-8-11(12)13(17)16-15-10-6-2-1-3-7-10/h1-9,15H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZJAWZALRXVTJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N'-phenylbenzohydrazide | |

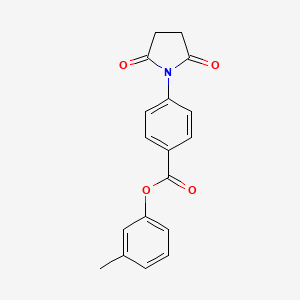

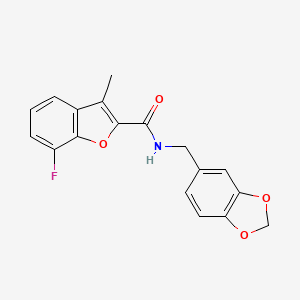

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(ethylthio)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5726142.png)

![2-benzyl-6-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5726182.png)

![3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid](/img/structure/B5726203.png)

![N-[4-(dimethylamino)phenyl]-2-methylpropanamide](/img/structure/B5726209.png)

![1-[(2,6-dichlorobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B5726234.png)